Welcome to the BenchChem Online Store!
molecular formula C8H13NO2 B1171159 Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 178241-05-9

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1171159
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
COC(=O)C1CC2CCC1N2Cc1cc(C)cc(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10]1)[N:11]2[CH2:12][c:13]1[cH:14][c:15]([CH3:16])[cH:17][c:18]([CH3:19])[cH:20]1.[CH:21]([OH:22])=[O:23]>>[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10]1)[NH:11]2

Inputs

Step One
Name
COC(=O)C1CC2CCC1N2Cc1cc(C)cc(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1CC2CCC1N2Cc1cc(C)cc(C)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC2CCC1N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.